Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate
Overview
Description
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate is an organic compound with the molecular formula C19H29NO3 It is characterized by the presence of an ester functional group, a ketone group, and a tertiary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate typically involves the esterification of 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoic acid.
Reduction: 7-[4-(N,N-diethylamino)phenyl]-7-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These interactions and transformations can modulate various biochemical pathways.
Comparison with Similar Compounds
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate can be compared with similar compounds such as:
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate: Similar structure but with dimethylamino instead of diethylamino group.
Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxooctanoate: Similar structure but with an additional carbon in the heptanoate chain.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 7-[4-(diethylamino)phenyl]-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-20(5-2)17-14-12-16(13-15-17)18(21)10-8-7-9-11-19(22)23-6-3/h12-15H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWMTNKQCKFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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